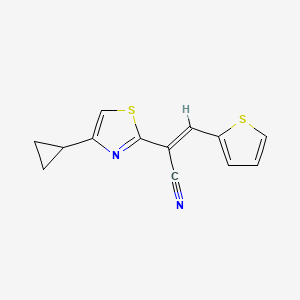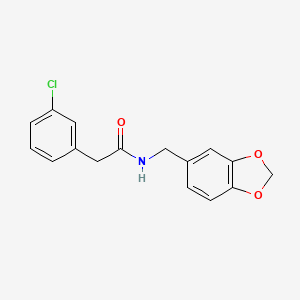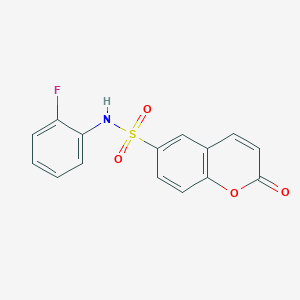
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile, also known as CTN-986, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of acrylonitrile derivatives and has shown promising results in various studies related to cancer and inflammation.
科学的研究の応用
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile has been extensively studied for its potential applications in the treatment of cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer, by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
作用機序
The mechanism of action of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer and inflammation. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound has also been found to have low toxicity in vitro and in vivo, making it a promising candidate for further studies. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on various signaling pathways. In addition, more studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
将来の方向性
There are several future directions for the study of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile. One potential direction is to investigate its effects on other signaling pathways involved in cancer and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which could lead to the development of more effective and targeted therapies. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for clinical use. Overall, the study of this compound has the potential to lead to the development of novel therapies for cancer and inflammation, and further research in this area is warranted.
合成法
The synthesis of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile involves the condensation of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetaldehyde with 3-(2-thienyl)acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification using column chromatography or recrystallization.
特性
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c14-7-10(6-11-2-1-5-16-11)13-15-12(8-17-13)9-3-4-9/h1-2,5-6,8-9H,3-4H2/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIPPKOUNIAYNH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-1,2,3-benzotriazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]propanamide](/img/structure/B5363623.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363631.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5363635.png)
![N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5363637.png)



![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5363663.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)
![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![1-[3-(3-chlorophenyl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B5363736.png)